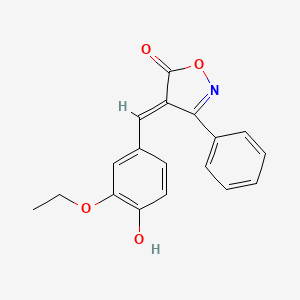

4-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-5(4H)-isoxazolone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Ethoxy-4-hydroxybenzylidene)-3-phenyl-5(4H)-isoxazolone is a compound belonging to the class of isoxazolone derivatives. These compounds are known for their significant biological and medicinal properties and are used as intermediates in synthesizing various heterocycles.

Synthesis Analysis

The synthesis of isoxazolone derivatives typically involves a multicomponent reaction between aromatic aldehydes, β-ketoesters, and hydroxylamine under various catalysts and conditions (Laroum et al., 2019). Specifically, 4-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-5(4H)-isoxazolone may be synthesized using similar methods.

Molecular Structure Analysis

Isoxazolone derivatives generally exhibit interesting molecular structures with potential for various configurations and intramolecular hydrogen bonding. For instance, crystallographic studies have shown different configurations of isoxazolone molecules, such as Z and E configurations at the exocyclic C=C bond (Brancatelli et al., 2011).

Chemical Reactions and Properties

Isoxazolone derivatives are versatile in chemical transformations. For example, reactions with nucleophiles can lead to substituted isoxazolones, and oxidations result in various derivatives, showing the reactivity of these compounds (Batra et al., 1990).

Physical Properties Analysis

The physical properties of isoxazolone derivatives like 4-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-5(4H)-isoxazolone are influenced by their molecular structure. Factors such as intramolecular hydrogen bonding and π-π stacking interactions can affect their crystalline structure and stability (Hu & Chen, 2015).

Aplicaciones Científicas De Investigación

Crystallographic and Theoretical Studies

A study by Brancatelli et al. (2011) examined the crystallographic and theoretical aspects of arylidene-isoxazolone compounds, focusing on their configurations and electronic structures. The research provided insights into the different configurations adopted by these molecules in the solid state, alongside density functional theory (DFT) analyses to understand their molecular geometries and electronic properties. Such studies are crucial for developing new materials with desired electronic and structural characteristics (Brancatelli et al., 2011).

Nonlinear Optical Materials

Zhang et al. (2015) highlighted the potential of isoxazolone-based crystals, including derivatives similar to 4-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-5(4H)-isoxazolone, in nonlinear optical applications. The study demonstrated that these compounds could generate a significant second harmonic generation effect, making them promising candidates for NLO materials (Zhang et al., 2015).

Organic Synthesis and Applications

Research has also explored the synthesis and applications of isoxazolone derivatives in various chemical transformations and biological activities. A green synthesis approach for isoxazol-5(4H)-one derivatives in water was reported by Pourmousavi et al. (2018), emphasizing the environmentally friendly methods for preparing these compounds. Such methodologies contribute to sustainable chemistry practices while expanding the utility of isoxazolone derivatives in pharmaceutical and agrochemical applications (Pourmousavi et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-2-22-16-11-12(8-9-15(16)20)10-14-17(19-23-18(14)21)13-6-4-3-5-7-13/h3-11,20H,2H2,1H3/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKGNGXHPLMXAO-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C/2\C(=NOC2=O)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3R*,4R*)-3-hydroxy-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5591760.png)

![2-[4-(4-ethylbenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5591778.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B5591786.png)

![8-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5591791.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5591796.png)

![7-(3,4-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5591800.png)

![2-(2-naphthyloxy)-N'-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5591805.png)

![3,6,6-trimethyl-1-[4-(trifluoromethoxy)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B5591810.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine](/img/structure/B5591815.png)

![4-(1H-imidazol-2-yl)-1-{[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5591823.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5591848.png)